Cas no 1152888-86-2 (1-chloroisoquinoline-3-carboxamide)
1-chloroisoquinoline-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-chloroisoquinoline-3-carboxamide
- 3-Isoquinolinecarboxamide, 1-chloro-
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- Inchi: 1S/C10H7ClN2O/c11-9-7-4-2-1-3-6(7)5-8(13-9)10(12)14/h1-5H,(H2,12,14)
- InChI Key: UIJJNGNKPYUDMR-UHFFFAOYSA-N
- SMILES: C1(Cl)C2=C(C=CC=C2)C=C(C(N)=O)N=1
1-chloroisoquinoline-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B420853-10mg |
1-Chloroisoquinoline-3-carboxamide |
1152888-86-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B420853-50mg |
1-Chloroisoquinoline-3-carboxamide |
1152888-86-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B420853-100mg |
1-Chloroisoquinoline-3-carboxamide |
1152888-86-2 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM411534-250mg |
1-chloroisoquinoline-3-carboxamide |
1152888-86-2 | 95%+ | 250mg |
$265 | 2023-11-24 | |
| Chemenu | CM411534-500mg |
1-chloroisoquinoline-3-carboxamide |
1152888-86-2 | 95%+ | 500mg |
$469 | 2023-11-24 | |
| Chemenu | CM411534-1g |
1-chloroisoquinoline-3-carboxamide |
1152888-86-2 | 95%+ | 1g |
$617 | 2023-11-24 | |
| Enamine | EN300-59716-0.05g |
1-chloroisoquinoline-3-carboxamide |
1152888-86-2 | 95.0% | 0.05g |
$128.0 | 2025-03-15 | |
| Enamine | EN300-59716-0.1g |
1-chloroisoquinoline-3-carboxamide |
1152888-86-2 | 95.0% | 0.1g |
$188.0 | 2025-03-15 | |
| Enamine | EN300-59716-0.25g |
1-chloroisoquinoline-3-carboxamide |
1152888-86-2 | 95.0% | 0.25g |
$271.0 | 2025-03-15 | |
| Enamine | EN300-59716-0.5g |
1-chloroisoquinoline-3-carboxamide |
1152888-86-2 | 95.0% | 0.5g |
$468.0 | 2025-03-15 |
1-chloroisoquinoline-3-carboxamide Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-chloroisoquinoline-3-carboxamide
Research Brief on 1-Chloroisoquinoline-3-carboxamide (CAS: 1152888-86-2): Recent Advances and Applications in Chemical Biology and Medicine
1-Chloroisoquinoline-3-carboxamide (CAS: 1152888-86-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the use of 1-chloroisoquinoline-3-carboxamide as a scaffold for designing potent and selective kinase inhibitors. The researchers demonstrated that modifications at the 1-position of the isoquinoline ring, including the introduction of a chloro group, significantly enhanced the compound's binding affinity to specific kinase targets. Molecular docking studies revealed that the chloro group plays a critical role in stabilizing interactions with the ATP-binding pocket of kinases, making it a promising candidate for targeted cancer therapies.
In addition to its applications in oncology, 1-chloroisoquinoline-3-carboxamide has shown potential as an anti-inflammatory agent. A recent preclinical study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that derivatives of this compound exhibited potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. The study attributed this activity to the compound's ability to modulate the NF-κB signaling pathway, suggesting its utility in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 1-chloroisoquinoline-3-carboxamide has also been a focus of recent research. A novel and scalable synthesis route was described in Organic Process Research & Development (2023), which utilized a palladium-catalyzed cross-coupling reaction to achieve high yields and purity. This advancement is expected to facilitate the large-scale production of the compound for further pharmacological evaluation and clinical development.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 1-chloroisoquinoline-3-carboxamide derivatives. A review in Expert Opinion on Drug Discovery (2024) emphasized the need for further structural modifications to improve bioavailability and reduce off-target effects. Future research directions may include the exploration of prodrug strategies and the development of targeted delivery systems to enhance therapeutic efficacy.
In conclusion, 1-chloroisoquinoline-3-carboxamide (CAS: 1152888-86-2) represents a valuable scaffold in drug discovery, with demonstrated potential in kinase inhibition and anti-inflammatory therapy. Continued research efforts are warranted to fully exploit its pharmacological properties and translate these findings into clinically viable treatments.
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